molecular formula C6H12O3 B2468263 Ethyl 3-hydroxy-2-methylpropanoate CAS No. 89534-52-1

Ethyl 3-hydroxy-2-methylpropanoate

Cat. No. B2468263
CAS RN: 89534-52-1
M. Wt: 132.159
InChI Key: SLKZIPLLOLLLPQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C6H12O3 . It contains a total of 20 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

The synthesis of Ethyl 3-hydroxy-2-methylpropanoate involves the use of magnesium and zinc derivatives . The preparation, single crystal, and molecular structures of the compounds are described in detail in the referenced paper .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxy-2-methylpropanoate includes five coordinate Mg 2+ ions that may be considered as derived from a trigonal bipyramid where the chelating BDI and OCMe 2 COOEt ligands span equatorial-axial sites .


Chemical Reactions Analysis

The chemical reactions of Ethyl 3-hydroxy-2-methylpropanoate involve the initiation and sustainment of the living polymerization of lactide (L - or rac -LA) but not the ring-opening polymerization of ε-caprolactone .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxy-2-methylpropanoate has a molecular weight of 132.16 . It is a liquid at room temperature and is stored at -10 degrees Celsius .

Scientific Research Applications

Ultrasound in Enzymatic Resolution

Ethyl 3-hydroxy-2-methylpropanoate has been studied in the context of enzymatic hydrolysis. The use of ultrasound baths, combined with certain enzymes, can decrease the reaction time of this hydrolysis without significantly altering the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

Blaise Rearrangement

This chemical has been used in the formation of cyclopropane derivatives via the Blaise rearrangement. The heating of certain tosylates results in the formation of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates (Abe & Suehiro, 1982).

Antibiotic Precursor Synthesis

Ethyl 3-hydroxy-2-methylpropanoate has been used as a precursor in the synthesis of 1β-methylcarbapenem antibiotics. A chelation-controlled aldol reaction of related compounds has been a key step in this synthesis (Shirai & Nakai, 1989).

Wine Sensory Evaluation

In the wine industry, ethyl 2-hydroxy-3-methylbutanoate, a related compound, has been studied for its chemical and sensory characteristics. It was identified as a potential marker of lactic acid bacteria esterase activity and has been found in various wines (Gammacurta et al., 2018).

Substituted Ester Formation in Red Wine

The formation of substituted esters, including ethyl 3-hydroxy-2-methylpropanoate, in red wine has been quantitatively analyzed. A new method was developed for this purpose, providing insights into the correlation between wine age and ester levels (Lytra et al., 2017).

Chemical Synthesis and Drug Potential

Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate has been synthesized and studied for its potential as an analgesic and antidyslipidemic agent. Its synthesis and characterization were crucial in exploring its bioactivity (Navarrete-Vázquez et al., 2011).

Ethylene Oxide Hydroesterification

Safety and Hazards

Ethyl 3-hydroxy-2-methylpropanoate is classified under GHS07. It is a highly flammable liquid and vapor. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions of Ethyl 3-hydroxy-2-methylpropanoate could involve its use in the synthesis of other compounds. For example, Methyl (S)- (+)-3-hydroxy-2-methylpropionate may be used as a starting material in the total synthesis of (+)-discodermolide, a potent antimitotic agent .

properties

IUPAC Name

ethyl 3-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKZIPLLOLLLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-2-methylpropanoate

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